molecular formula C20H17N5O B5476221 2-amino-4-[4-(3-hydroxyprop-1-yn-1-yl)phenyl]-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile

2-amino-4-[4-(3-hydroxyprop-1-yn-1-yl)phenyl]-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile

Cat. No.: B5476221
M. Wt: 343.4 g/mol
InChI Key: NKWOFJBDTUBJJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazol) could contribute to the compound’s stability. The nitrile group could introduce polarity, and the amino and hydroxy groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amino group could act as a nucleophile or base, the nitrile group could undergo hydrolysis or reduction, and the hydroxy group could be involved in elimination or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups (like the nitrile and amino groups) and potential for hydrogen bonding (from the hydroxy and amino groups) could affect its solubility and boiling/melting points .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include studying its reactivity, investigating its biological activity, and optimizing its synthesis .

Properties

IUPAC Name

2-amino-4-[4-(3-hydroxyprop-1-ynyl)phenyl]-5-methyl-6-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-18(15-7-5-14(6-8-15)4-3-9-26)17(10-21)20(22)24-19(13)16-11-23-25(2)12-16/h5-8,11-12,26H,9H2,1-2H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWOFJBDTUBJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CN(N=C2)C)N)C#N)C3=CC=C(C=C3)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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